molecular formula C19H21N3O3S B10983613 ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983613
M. Wt: 371.5 g/mol
InChI Key: CXRMURGUMTYQBC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a thiazole derivative featuring:

  • A methyl group at the 4-position of the thiazole ring.
  • An ethyl carboxylate substituent at the 5-position.
  • A propanoyl-linked 5-methylindole moiety at the 2-position via an amide bond.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(5-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-13(3)20-19(26-17)21-16(23)8-10-22-9-7-14-11-12(2)5-6-15(14)22/h5-7,9,11H,4,8,10H2,1-3H3,(H,20,21,23)

InChI Key

CXRMURGUMTYQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The patented method employs ethanol as the solvent, with sodium carbonate (Na₂CO₃) acting as a base to facilitate deprotonation and cyclization. Key parameters include:

  • Solvent concentration : Ethyl acetate is dissolved in ethanol at a mass concentration of 10–35%, balancing solubility and reaction kinetics.

  • Temperature profile : The reaction proceeds at 40–55°C during the addition of ethyl 2-chloroacetoacetate, followed by heating to 60–70°C for 5–5.5 hours to complete cyclization.

  • Stoichiometry : A sodium carbonate-to-ethyl 2-chloroacetoacetate weight ratio of 0.01–0.1 minimizes side reactions while ensuring efficient thiourea activation.

Optimization trials demonstrated that reducing the reaction time from traditional 10-hour refluxes to 5.5 hours under controlled heating improved yield from 68% to over 98%. The shortened duration also reduced energy consumption and byproduct formation, critical for industrial scalability.

Work-up and Purification

Post-reaction work-up involves:

  • Solvent distillation : Partial removal of ethanol under reduced pressure concentrates the product.

  • pH adjustment : Filtrate is treated with 30% NaOH to achieve pH 9–10, precipitating the product while dissolving residual reactants.

  • Vacuum drying : The isolated solid is dried under vacuum at 25°C, yielding a purity of ≥98% as verified by HPLC.

Comparative Analysis of Synthetic Approaches

The patented method for the intermediate synthesis offers distinct advantages over prior art:

ParameterTraditional Method (Reflux)Patent CN103664819A
Reaction Time10 hours5.5 hours
Temperature80–100°C60–70°C
Yield68–73%≥98%
Energy ConsumptionHighReduced by 40%

This optimization reduces thermal degradation risks and enhances cost-efficiency, critical for large-scale production.

Data Tables

Table 1: Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationEthanol, Na₂CO₃, 60–70°C9898%
Work-upNaOH (pH 9–10), filtration99%

Table 2: Impact of Sodium Carbonate Stoichiometry

Na₂CO₃ : Substrate (wt)Yield (%)Byproducts (%)
0.018512
0.05972
0.1981

Challenges in Synthesis and Mitigation Strategies

Side Reactions

  • Ester hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis under basic conditions. Mitigation involves strict pH control during work-up (pH 9–10).

  • Incomplete cyclization : Excess thiourea and controlled heating ensure complete ring closure.

Scalability Considerations

  • Solvent recovery : Ethanol distillation and reuse reduce costs.

  • Filterability : Cooling to 25°C before filtration prevents product loss .

Chemical Reactions Analysis

    Reactions: Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo diverse reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the ester group yields the corresponding alcohol.

Scientific Research Applications

    Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel synthetic methods.

    Biology and Medicine: Its indole moiety suggests potential bioactivity. Investigations focus on anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Applications in drug development, agrochemicals, and materials science are explored.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with cellular targets, possibly through its indole moiety. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Thiazole 2-Position

(a) Aryl and Heteroaryl Substitutions
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 175277-03-9): Features a 4-trifluoromethylphenyl group instead of the indole-propanoyl amide. MP: 87–89°C; Molecular Weight: 315.31 g/mol .
  • Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (CAS 313262-15-6): Contains a 3-nitrobenzoyl amide group. The nitro group introduces strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution or hydrogen-bonding interactions. Molecular Weight: 335.33 g/mol .
  • Compounds 9a–9e (e.g., 9c: 4-bromophenyl variant): Replace the indole with benzimidazole-triazole-acetamide chains.
(b) Bioisosteric Replacements
  • Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate (CAS 528565-39-1): Uses a tetrazole-sulfanyl group as a carboxylic acid bioisostere. This substitution may improve metabolic stability and solubility compared to ester or amide linkages .

Functional Group Modifications on the Thiazole Core

(a) Carboxylate Variations
  • Methyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate (6d): Replaces the ethyl carboxylate with a methyl ester and introduces an isoxazolyliden ring. MP: 165–167°C; exhibits decomposition, indicating lower thermal stability than the target compound .
(b) Methyl Group Positioning
  • Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate: Features a thioxo group and allyl substituent, reducing ring aromaticity and altering electronic properties. This structure may exhibit distinct reactivity in nucleophilic substitution reactions .

Structural and Physicochemical Data Table

Compound Name Substituent at Thiazole 2-Position Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-(5-Methylindole)propanoyl amide ~407.44 (estimated) Not reported Indole, amide, ethyl carboxylate
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-Trifluoromethylphenyl 315.31 87–89 CF₃, ethyl carboxylate
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl amide 335.33 Not reported Nitro, amide, ethyl carboxylate
Compound 9c Benzimidazole-triazole-acetamide ~500 (estimated) Not reported Benzimidazole, triazole, amide

Key Research Findings

  • Hydrogen-Bonding Capacity : Amide and indole groups in the target compound may facilitate stronger interactions with biological targets compared to aryl-substituted analogs .
  • Synthetic Challenges: Propanoyl-linked indole synthesis requires precise amidation conditions, whereas trifluoromethylphenyl derivatives are more straightforward to prepare via Suzuki-Miyaura coupling .

Biological Activity

Ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O3S
  • Molecular Weight : 371.5 g/mol
  • IUPAC Name : ethyl 4-methyl-2-[3-(5-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate
  • Structural Features :
    • Contains a thiazole ring and an indole moiety.
    • The ethyl ester group contributes to its lipophilicity and solubility.

Research indicates that the compound may interact with specific enzymes or receptors within biological systems. The mechanism likely involves binding to active sites on target proteins, modulating enzyme activity or receptor signaling pathways. The interactions between the indole and thiazole components are crucial for its biological effects.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies:

  • In Vitro Studies : The compound exhibited significant activity against a range of bacterial strains, suggesting potential as an antimicrobial agent. Its effectiveness may stem from its ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cytotoxicity Assays : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have demonstrated significant cytotoxic effects. For instance, derivatives of similar thiazole compounds have shown IC50 values in the low micromolar range, indicating potent growth inhibition .

Case Study: Indole Derivatives

A related study on indole derivatives demonstrated that modifications in the structure could enhance cytotoxicity against cancer cells. For example, substituting different functional groups on the indole moiety significantly affected the compound's potency, underscoring the importance of structural optimization in drug design .

Summary of Key Studies

Study ReferenceFocusFindings
Antimicrobial ActivitySignificant inhibition against various bacterial strains.
Anticancer ActivityPotent cytotoxic effects on MCF-7 and HepG2 cell lines; IC50 values indicating strong growth inhibition.
Structure Activity RelationshipModifications in indole derivatives enhanced anticancer activity significantly.

Future Directions

The unique structural features of this compound suggest potential applications in drug development:

  • Lead Compound for Antimicrobial Agents : Further exploration could lead to new treatments for bacterial infections.
  • Therapeutic Agent for Cancer : Continued research into its anticancer properties may yield effective therapies for resistant cancer types.
  • Mechanistic Studies : Understanding the precise interactions at the molecular level will aid in optimizing its efficacy and reducing potential side effects.

Q & A

Q. Q1: What are the standard synthetic routes for preparing ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

A1: The compound is synthesized via multi-step reactions involving:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-halo carbonyl compounds under reflux in acetic acid (AcOH) with sodium acetate as a base .
  • Indole coupling : Amide bond formation between the thiazole-amine and 3-(5-methyl-1H-indol-1-yl)propanoyl chloride, requiring anhydrous conditions and catalysts like triethylamine (Et₃N) in dioxane .
  • Optimization : Key parameters include temperature (80–100°C for cyclization), solvent polarity (AcOH for reflux, DMF for recrystallization), and stoichiometric ratios (1.1:1 acyl chloride to amine). Purity is monitored via TLC/HPLC .

Q. Example Table: Reaction Condition Variations

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationAcOH, NaOAc, 100°C, 5h7395%
AmidationEt₃N, dioxane, 25°C, 2h6898%

Advanced Structural Analysis

Q. Q2: How can researchers resolve discrepancies in crystallographic data for this compound, particularly hydrogen bonding patterns?

A2:

  • Software tools : Use SHELX (e.g., SHELXL/SHELXS) for refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs) and resolve ambiguities in H-bond networks .
  • Validation : Cross-validate with spectroscopic data (e.g., NMR NOE correlations for spatial proximity) .

Biological Activity Profiling

Q. Q3: What methodologies are recommended for evaluating the compound’s mechanism of action against cancer targets?

A3:

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) to identify targets. IC₅₀ values are determined via fluorescence-based ATP consumption .
  • Cellular studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and DNA damage via γ-H2AX immunofluorescence .
  • Molecular docking : Employ AutoDock Vina to predict binding poses with targets like topoisomerase II, validated by mutagenesis studies .

Q. Example Table: Biological Activity Data

TargetAssay TypeIC₅₀ (µM)Binding Affinity (kcal/mol)
Topo IIEnzyme assay0.45-8.2
Bcl-2Fluorescence polarization1.2-7.5

Analytical Method Development

Q. Q4: How can researchers distinguish between regioisomers or degradation products using advanced spectroscopic techniques?

A4:

  • NMR : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between thiazole C-2 and the indole NH confirm regiochemistry .
  • Mass spectrometry : HRMS (ESI-TOF) with isotopic pattern analysis identifies chlorine or sulfur-containing fragments, ruling out dehalogenation byproducts .
  • XRD : Compare experimental unit cell parameters with simulated PXRD patterns from single-crystal data to detect polymorphic impurities .

Data Contradiction Resolution

Q. Q5: How should researchers address conflicting reports on the compound’s solubility and stability in biological assays?

A5:

  • Solubility screening : Test in DMSO/PBS mixtures (0.1–10% DMSO) using nephelometry. Stability is assessed via LC-MS over 24h at 37°C .
  • Controlled conditions : Use freshly prepared stock solutions and avoid freeze-thaw cycles. Document pH (6.5–7.4) and buffer composition (e.g., HEPES vs. PBS) .
  • Cross-lab validation : Replicate assays in independent labs with standardized protocols to isolate method-specific artifacts .

Computational Modeling

Q. Q6: What computational strategies improve the prediction of this compound’s pharmacokinetic properties?

A6:

  • ADME prediction : Use SwissADME to calculate logP (2.8), topological polar surface area (TPSA ~110 Ų), and CYP450 inhibition profiles .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess membrane permeability (e.g., POPC bilayers) and binding mode stability .
  • QSAR models : Train on analogs (e.g., indole-thiazole libraries) to correlate structural features (e.g., methyl substitution) with bioavailability .

Scale-Up Challenges

Q. Q7: What are critical considerations for scaling up synthesis while maintaining yield and purity?

A7:

  • Process optimization : Replace AcOH with recyclable solvents (e.g., EtOH/H₂O) for greener cyclization. Use continuous flow reactors for amidation to enhance reproducibility .
  • Purification : Switch from column chromatography to recrystallization (DMF/EtOH) for cost-effective bulk purification .
  • Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Toxicity and Selectivity

Q. Q8: How can researchers improve the therapeutic index by reducing off-target effects?

A8:

  • Selectivity screening : Use panels of 100+ kinases/enzymes to identify off-target hits. Prioritize analogs with >50-fold selectivity .
  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to minimize hepatic toxicity, validated in murine models .
  • Crystallography : Co-crystallize with primary targets (e.g., EGFR) to guide structure-based modifications reducing affinity for hERG channels .

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